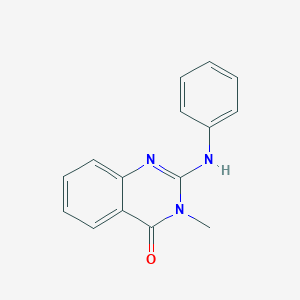
3-Methyl-2-(phenylamino)quinazolin-4(3h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(phenylamino)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(phenylamino)quinazolin-4(3H)-one can be achieved through several methods. One common approach involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone under specific conditions. For instance, the reaction can be catalyzed by graphene oxide nanosheets in an aqueous medium at room temperature . Another method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .
Industrial Production Methods
Industrial production of quinazolinones, including this compound, often involves scalable and efficient synthetic routes. The use of green chemistry principles, such as metal-free catalysis and aqueous reaction media, is preferred to minimize environmental impact and enhance sustainability .
化学反应分析
Types of Reactions
3-Methyl-2-(phenylamino)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, leading to different structural analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and environmentally friendly solvents .
Major Products
The major products formed from these reactions include a variety of quinazolinone derivatives with potential biological activities. These derivatives can be further explored for their pharmacological properties .
科学研究应用
3-Methyl-2-(phenylamino)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Quinazolinone derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-Methyl-2-(phenylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities .
相似化合物的比较
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Similar structure but lacks the methyl group at the 3-position.
3-Methylquinazolin-4(3H)-one: Similar structure but lacks the phenylamino group at the 2-position.
2-(Phenylamino)quinazolin-4(3H)-one: Similar structure but lacks the methyl group at the 3-position
Uniqueness
3-Methyl-2-(phenylamino)quinazolin-4(3H)-one is unique due to the presence of both the methyl group at the 3-position and the phenylamino group at the 2-position. This unique combination of substituents enhances its potential biological activities and makes it a valuable compound for further research and development .
属性
CAS 编号 |
14505-32-9 |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC 名称 |
2-anilino-3-methylquinazolin-4-one |
InChI |
InChI=1S/C15H13N3O/c1-18-14(19)12-9-5-6-10-13(12)17-15(18)16-11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17) |
InChI 键 |
WCNNTBXUIZGZPI-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=CC=CC=C2N=C1NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-Dimethyl-9-(tert-pentyl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B15066503.png)

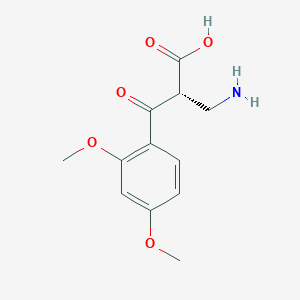

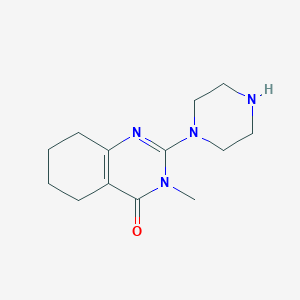


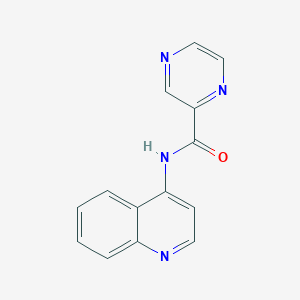
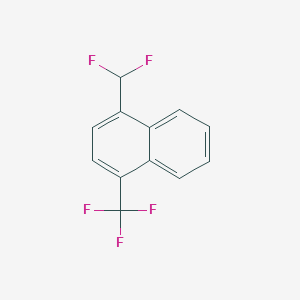
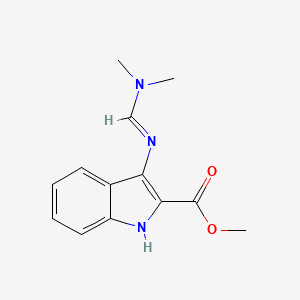
![2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate](/img/structure/B15066583.png)

![3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione](/img/structure/B15066594.png)

